

"trans-2-Fluorocyclohexanol" CAS number and molecular properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-2-Fluorocyclohexanol*

Cat. No.: *B1313321*

[Get Quote](#)

In-Depth Technical Guide: *trans-2-Fluorocyclohexanol*

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Properties

trans-2-Fluorocyclohexanol is a halogenated alcohol with significant applications in organic synthesis and medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom confer specific chemical and physical properties that make it a valuable building block.

Table 1: Quantitative Data Summary

Property	Value	Citation
CAS Number	656-60-0	[1] [2] [3] [4] [5]
Molecular Formula	C6H11FO	[1] [5]
Molecular Weight	118.15 g/mol	[1] [5]
Melting Point	21 °C	[4]
Boiling Point	60 °C at 12 mmHg	[4]
Density	1.04 g/mL	[4]
Refractive Index	1.4446	[4]
Flash Point	166 °C	[4]

Experimental Protocols: Synthesis of *trans*-2-Fluorocyclohexanol

The primary synthetic route to **trans-2-Fluorocyclohexanol** involves the ring-opening of cyclohexene oxide with a fluoride source. This reaction proceeds via an SN2 mechanism, leading to the *trans* configuration of the fluorine and hydroxyl groups.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established methods for the synthesis of fluorohydrins from epoxides.

Materials:

- Cyclohexene oxide
- Triethylamine trihydrofluoride (Et3N·3HF) or potassium fluoride (KF) on a solid support
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO3) solution

- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

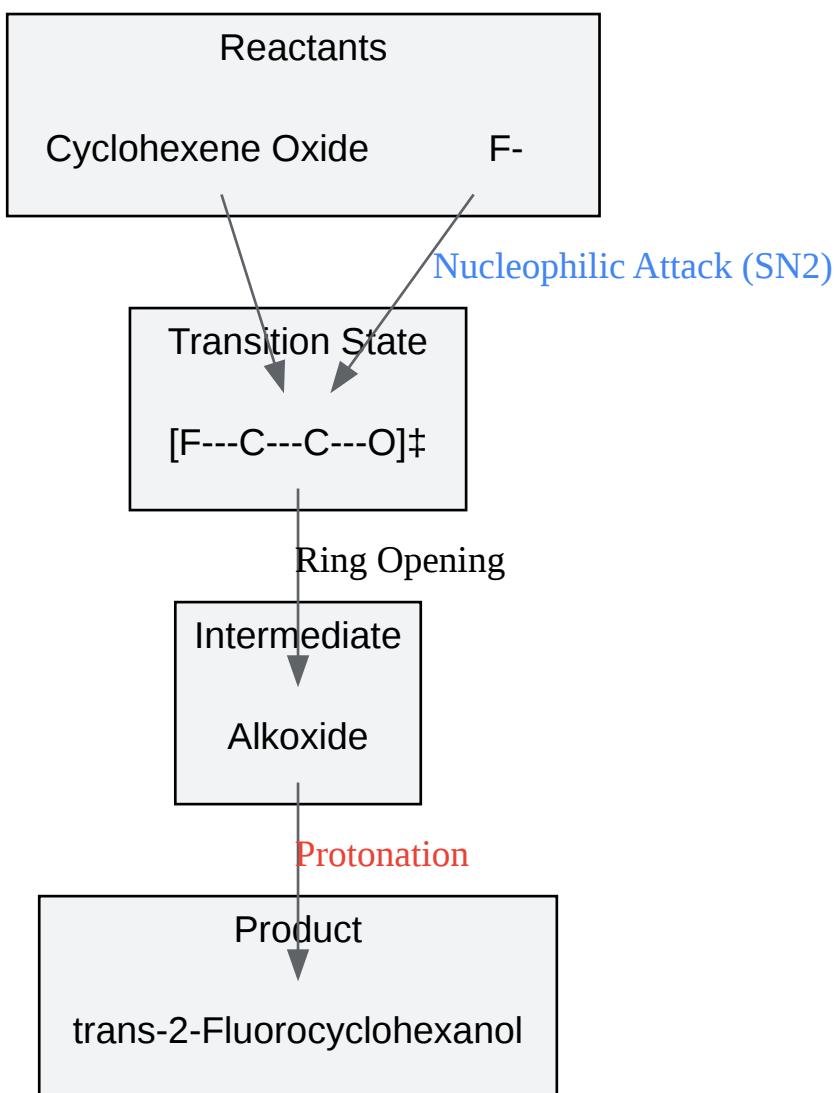
Procedure:

- Reaction Setup: To a solution of cyclohexene oxide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine trihydrofluoride (1.5 equivalents) dropwise at 0 °C.
- Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation to afford pure **trans-2-Fluorocyclohexanol**.

Signaling Pathways and Logical Relationships

As a synthetic building block, **trans-2-Fluorocyclohexanol** is not typically involved in biological signaling pathways itself. However, the logical relationship of its synthesis is crucial for its application. The key transformation is the nucleophilic ring-opening of an epoxide.

Diagram 1: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **trans-2-Fluorocyclohexanol**.

Diagram 2: Reaction Mechanism of Epoxide Ring-Opening

The synthesis of **trans-2-Fluorocyclohexanol** from cyclohexene oxide proceeds through an anti-addition mechanism, which is a key logical relationship in its formation.

[Click to download full resolution via product page](#)

Caption: Mechanism of the SN2 ring-opening of cyclohexene oxide by fluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. [doyle.chem.ucla.edu](#) [doyle.chem.ucla.edu]
- 4. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [pubs.acs.org](#) [pubs.acs.org]
- To cite this document: BenchChem. ["trans-2-Fluorocyclohexanol" CAS number and molecular properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313321#trans-2-fluorocyclohexanol-cas-number-and-molecular-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com